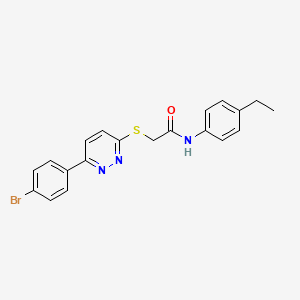
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide" is a heterocyclic compound that likely contains a pyridazine ring, a thioether linkage, and an acetamide moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with related structures and functionalities have been synthesized and studied for various biological activities and physical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclization, nucleophilic substitution, and amide bond formation. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions has been described, which involves the introduction of different alkyl and aryl substituents . Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been reported, showcasing the diversity of products that can be obtained through reactions such as dipolar cyclization and condensation .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the geometrical parameters, stability, and electronic properties of the molecules.
Chemical Reactions Analysis
The reactivity of such compounds can be quite diverse, depending on the functional groups present and the reaction conditions. The compounds can undergo reactions typical for amides, such as hydrolysis, as well as reactions involving the heterocyclic ring, such as electrophilic substitution. The presence of a thioether linkage in the compound may also lead to specific reactions, such as oxidation or alkylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties like solubility, melting point, and reactivity. The biological evaluation of related compounds has shown that they can exhibit significant biological activities, such as opioid kappa agonist effects and antitumor activities . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential, are also important factors that can be studied to understand the reactivity and interaction of these compounds with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Compounds like 2-bromo-N-(phenylsulfonyl)acetamide derivatives have been studied for their reactivity with nitrogen-based nucleophiles, leading to the synthesis of aminothiazole, amino-oxazole, and quinazoline-2-yl derivatives. These synthesized compounds displayed significant antimicrobial activity, highlighting their potential in developing new therapeutic agents (Fahim & Ismael, 2019).
- Research has been conducted on synthesizing 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibit herbicidal activities. This demonstrates the compound's potential applications in agricultural sciences (Xu et al., 2008).
Antimicrobial Activity
- Newer Schiff bases and Thiazolidinone derivatives, including 2-(4-bromo-3-methylphenoxy)acetate derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their application in combating microbial infections (Fuloria et al., 2014).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their hydrogen bonding in the self-assembly process and demonstrated significant antioxidant activity, suggesting their use in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis of Pyridazinones for Oil Improvement
- Pyridazinone derivatives have been synthesized and characterized for their application in improving base oil properties, such as antioxidation and corrosion inhibition. This research implies the compound's relevance in industrial applications and material sciences (Nessim, 2017).
Propiedades
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-2-14-3-9-17(10-4-14)22-19(25)13-26-20-12-11-18(23-24-20)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONJHOHTIKPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

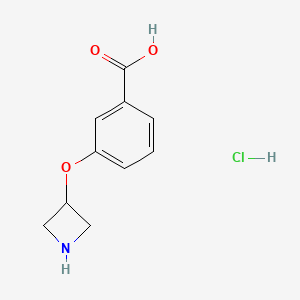


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)
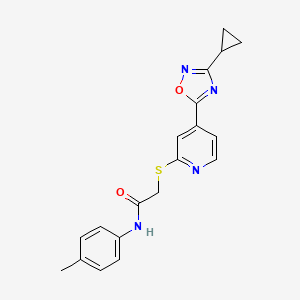
![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
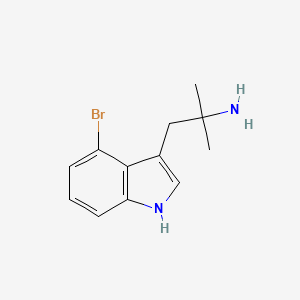
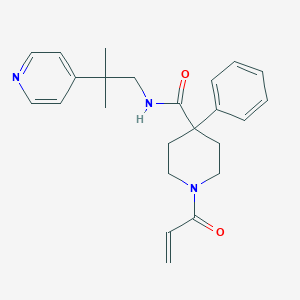


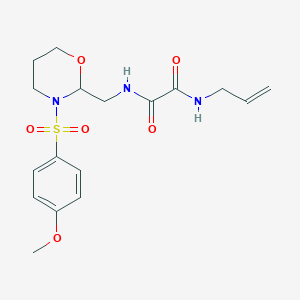

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)